TLR7 agonist 20

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

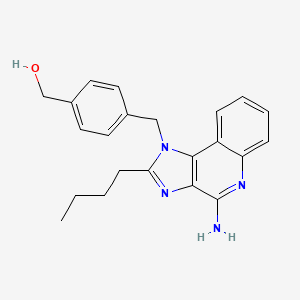

C22H24N4O |

|---|---|

Molekulargewicht |

360.5 g/mol |

IUPAC-Name |

[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol |

InChI |

InChI=1S/C22H24N4O/c1-2-3-8-19-25-20-21(17-6-4-5-7-18(17)24-22(20)23)26(19)13-15-9-11-16(14-27)12-10-15/h4-7,9-12,27H,2-3,8,13-14H2,1H3,(H2,23,24) |

InChI-Schlüssel |

NYWJROIIIXDQML-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CO)C4=CC=CC=C4N=C2N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

TLR7 Agonists: A Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Toll-like receptor 7 (TLR7) agonists, potent immunomodulators with significant therapeutic potential in oncology and infectious diseases. We will delve into the core signaling pathways, present quantitative data for key agonists, and provide detailed experimental protocols for their characterization.

Introduction to TLR7 and its Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system.[1] It recognizes single-stranded RNA (ssRNA), a common molecular pattern associated with viral pathogens.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, thereby initiating a robust antiviral and anti-tumor immune response.

A variety of synthetic small molecule TLR7 agonists have been developed, including the FDA-approved imiquimod (B1671794) for topical treatment of certain skin cancers and genital warts.[2] Other well-studied agonists include resiquimod (B1680535) (R848), gardiquimod, and vesatolimod (B611671) (GS-9620), each with distinct potency and selectivity profiles.[3][4][5]

The Core Signaling Pathway: MyD88-Dependent Activation

Upon ligand binding within the endosome, TLR7 undergoes a conformational change, leading to its dimerization. This initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.

The key steps in the TLR7 signaling pathway are as follows:

-

Recruitment of MyD88: Activated TLR7 recruits MyD88 to its Toll/interleukin-1 receptor (TIR) domain.

-

Formation of the Myddosome: MyD88 then recruits IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. This complex of TLR7, MyD88, IRAK4, and IRAK1 is often referred to as the "Myddosome."

-

Activation of TRAF6: Activated IRAK1 dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6). This interaction leads to the ubiquitination of TRAF6.

-

Activation of Downstream Kinases: Ubiquitinated TRAF6 activates the TGF-β-activated kinase 1 (TAK1) complex, which subsequently activates two major downstream pathways:

-

NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs), including JNK and p38, which contribute to the stability of pro-inflammatory cytokine mRNAs and the activation of other transcription factors.

-

-

Activation of IRF7: In parallel, a complex involving MyD88, IRAK1, IRAK4, and TRAF6 can also lead to the phosphorylation and activation of interferon regulatory factor 7 (IRF7), a master regulator of type I IFN production. Activated IRF7 dimerizes and translocates to the nucleus, where it drives the transcription of IFN-α and IFN-β.

Quantitative Data on TLR7 Agonists

The potency and selectivity of TLR7 agonists can vary significantly. The following tables summarize key quantitative data for several well-characterized compounds.

Table 1: Potency of Common TLR7 Agonists

| Agonist | Human TLR7 EC50 (µM) | Human TLR8 EC50 (µM) | Species Specificity Notes |

| Imiquimod | ~2.0-5.0 | >100 | Primarily TLR7 active. |

| Resiquimod (R848) | ~0.1-0.5 | ~0.3-1.0 | Dual TLR7/8 agonist. |

| Gardiquimod | ~0.1-1.0 | >10 | Selective for TLR7 over TLR8. |

| Vesatolimod (GS-9620) | ~0.291 | - | Potent and selective TLR7 agonist. |

| 852A (Motolimod) | Potent TLR7 agonist | - | Selective for TLR7. |

EC50 values can vary depending on the specific assay conditions and cell type used.

Table 2: Cytokine Induction by TLR7 Agonists in Human PBMCs

| Agonist (Concentration) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Imiquimod (1-5 µg/mL) | Induced | Induced | Induced |

| Resiquimod (R848) (1 µg/mL) | ~1000 - 10,000 | ~1000 - 5000 | ~5000 - 20,000 |

| Gardiquimod (1 µg/mL) | ~500 - 5000 | ~500 - 2000 | ~2000 - 10,000 |

Cytokine concentrations are approximate and can vary significantly between donors and experimental conditions. Data is compiled from multiple sources for illustrative purposes.[2][6]

Experimental Protocols for Characterization of TLR7 Agonists

The following are detailed methodologies for key experiments used to characterize the activity of TLR7 agonists.

HEK-Blue™ TLR7 Reporter Assay

This assay is used to determine the potency and selectivity of a compound for TLR7. It utilizes a HEK293 cell line stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compound and reference TLR7 agonist (e.g., R848)

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Spectrophotometer (620-650 nm)

Protocol:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, wash the cells with PBS and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.

-

Compound Preparation: Prepare a serial dilution of the test compound and the reference agonist in cell culture medium.

-

Assay Setup:

-

Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate.

-

Add 180 µL of the cell suspension to each well.

-

Include wells with cells and medium only as a negative control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Data Acquisition: Measure the absorbance of the supernatant at 620-650 nm using a spectrophotometer. The development of a blue/purple color indicates SEAP activity and, consequently, NF-κB activation.

-

Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Cytokine Profiling by Luminex Assay

This multiplex assay allows for the simultaneous quantification of multiple cytokines in cell culture supernatants.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% FBS and antibiotics

-

Test compound and reference TLR7 agonist

-

96-well round-bottom cell culture plates

-

Luminex multiplex cytokine assay kit (e.g., from Bio-Rad, Millipore)

-

Luminex instrument

Protocol:

-

PBMC Isolation and Plating: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI medium and plate them in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Stimulation: Add the test compound and reference agonist at various concentrations to the wells. Include an unstimulated control (medium only).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Luminex Assay: Perform the Luminex assay according to the manufacturer's protocol. This typically involves incubating the supernatant with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

-

Data Acquisition and Analysis: Acquire the data on a Luminex instrument. The concentration of each cytokine is determined by comparing the median fluorescence intensity (MFI) of the samples to a standard curve.

Intracellular Cytokine Staining by Flow Cytometry

This technique identifies the specific cell types producing cytokines in response to TLR7 agonist stimulation.

Materials:

-

Human PBMCs

-

RPMI 1640 medium supplemented with 10% FBS and antibiotics

-

Test compound and reference TLR7 agonist

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD14, CD19, CD56) and intracellular cytokines (e.g., IFN-α, TNF-α, IL-6)

-

Fixation and permeabilization buffers

-

Flow cytometer

Protocol:

-

PBMC Stimulation: Isolate and culture PBMCs as described for the Luminex assay. Stimulate the cells with the test compound for 6-12 hours. For the last 4-6 hours of incubation, add a protein transport inhibitor to trap cytokines within the cells.

-

Surface Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells with a fixation buffer for 20 minutes at room temperature. After fixation, wash the cells and permeabilize them with a permeabilization buffer.

-

Intracellular Staining: Add a cocktail of fluorescently conjugated antibodies against intracellular cytokines to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

-

Data Acquisition: Wash the cells to remove unbound intracellular antibodies and resuspend them in FACS buffer. Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to identify the frequency of cytokine-producing cells within different immune cell populations (e.g., T cells, B cells, monocytes, NK cells).

Experimental Workflow for TLR7 Agonist Characterization

The characterization of a novel TLR7 agonist typically follows a multi-step workflow, from initial screening to in vivo validation.

This workflow begins with high-throughput screening to identify active compounds, followed by detailed in vitro characterization of their potency, selectivity, and functional effects on primary immune cells. Promising candidates are then advanced to in vivo models to assess their pharmacokinetic and pharmacodynamic properties, as well as their therapeutic efficacy and safety profile.

Conclusion

TLR7 agonists are a promising class of immunomodulatory agents with a well-defined mechanism of action centered on the MyD88-dependent signaling pathway. Their ability to induce a potent type I IFN and pro-inflammatory cytokine response makes them attractive candidates for the treatment of cancer and viral infections. A thorough understanding of their mechanism of action, coupled with robust in vitro and in vivo characterization using the methodologies outlined in this guide, is essential for the successful development of novel and effective TLR7-targeted therapeutics.

References

- 1. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. invivogen.com [invivogen.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to TLR7 Agonist 20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to the novel Toll-like Receptor 7 (TLR7) agonist, compound 20. This potent and selective agonist, with a pyrazolopyrimidine core, has demonstrated significant potential in immuno-oncology, particularly in combination with checkpoint blockade therapies.

Core Structure and Chemical Properties

TLR7 agonist 20 is a synthetic small molecule characterized by a pyrazolopyrimidine core. Its chemical structure was disclosed in the publication "Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology" by Poudel et al.[1].

Chemical Structure:

-

IUPAC Name: 2-((6-(2-amino-5-(((1-(2-methoxyethyl)piperidin-4-yl)methyl)amino)pyrimidin-4-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-6-fluorobenzonitrile

-

Molecular Formula: C₂₈H₃₂FN₁₁O

-

Canonical SMILES: COCCN1CCC(CC1)NCC2=NC(=C(C(=N2)N)N=C3C=NN(C3=N4)C)C4=CC(=CC=C4F)C#N

Mechanism of Action and Signaling Pathway

TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), leading to the activation of innate and adaptive immune responses. TLR7 agonists like compound 20 mimic the action of viral ssRNA, triggering a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.

The binding of this compound to TLR7 in the endosome initiates the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK4, IRAK1, and TRAF6, ultimately activating the transcription factors NF-κB and IRF7. Activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6, while IRF7 activation leads to the production of type I interferons (IFN-α and IFN-β).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, extracted from Poudel et al.[1].

Table 1: In Vitro Activity and Selectivity

| Target | EC₅₀ (nM) | Assay Type |

| Human TLR7 | 7 | Reporter Gene Assay |

| Mouse TLR7 | 5 | Reporter Gene Assay |

| Human TLR8 | >5000 | Reporter Gene Assay |

| Human TLR2, 3, 4, 9 | >5000 | Reporter Gene Assay |

Table 2: In Vitro Cytokine Induction in Human Whole Blood

| Cytokine | EC₅₀ (nM) |

| IFN-α | 28 |

| IP-10 | 15 |

| IL-6 | 130 |

| TNF-α | 110 |

| IL-1β | 200 |

| IL-10 | 80 |

Table 3: Pharmacokinetic Properties in Female Balb/C Mice (0.5 mg/kg, IV)

| Parameter | Value |

| C₀ (nM) | 1450 |

| AUC (nM*h) | 350 |

| t₁/₂ (h) | 0.5 |

| Clearance (mL/min/kg) | 24 |

| Vd (L/kg) | 1.0 |

Experimental Protocols

Synthesis of this compound

The synthesis of compound 20 is detailed in the supporting information of Poudel et al.[1]. A generalized workflow is presented below.

Key Steps:

-

Pyrazolopyrimidine Core Synthesis: The synthesis starts from commercially available materials to construct the core heterocyclic scaffold through a series of cyclization and functional group manipulation reactions.

-

C6-Position Functionalization: The pyrazolopyrimidine core is functionalized at the C6 position to introduce a reactive group suitable for coupling with the side chain.

-

Side Chain Coupling: The functionalized core is then coupled with a pre-synthesized side chain containing the piperidine (B6355638) and benzonitrile (B105546) moieties.

-

Deprotection and Purification: Finally, any protecting groups are removed, and the final compound is purified to high purity using techniques such as column chromatography and/or recrystallization.

For detailed reagents, reaction conditions, and characterization data, please refer to the supporting information of the primary literature[1].

In Vitro TLR7 Reporter Gene Assay

Objective: To determine the potency (EC₅₀) and selectivity of compound 20 for human and mouse TLR7.

Methodology:

-

Cell Lines: HEK293 cells stably transfected with human or mouse TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are used.

-

Compound Preparation: Compound 20 is serially diluted in DMSO and then further diluted in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: The transfected HEK293 cells are seeded in 96-well plates and treated with the various concentrations of compound 20.

-

Incubation: The cells are incubated for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

SEAP Activity Measurement: After incubation, the cell culture supernatant is collected, and SEAP activity is measured using a colorimetric or chemiluminescent substrate.

-

Data Analysis: The EC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Efficacy Study in a CT-26 Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Methodology:

-

Animal Model: Female Balb/c mice are used.

-

Tumor Implantation: 1 x 10⁶ CT-26 colon carcinoma cells are injected subcutaneously into the flank of each mouse.

-

Treatment Groups: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups, including vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and anti-PD-1 antibody.

-

Dosing Regimen: this compound is administered intravenously (IV), and the anti-PD-1 antibody is administered intraperitoneally (IP) according to a specified schedule (e.g., weekly for the agonist and twice weekly for the antibody).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumor growth inhibition is calculated for each treatment group.

Conclusion

This compound is a potent and selective small molecule with a novel pyrazolopyrimidine scaffold. It demonstrates robust in vitro activity in activating the TLR7 signaling pathway and inducing a Th1-polarizing cytokine profile. In vivo, it exhibits favorable pharmacokinetic properties and significant anti-tumor efficacy, particularly when used in combination with immune checkpoint inhibitors. These characteristics make this compound a promising candidate for further development in the field of cancer immunotherapy.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The sale and use of this compound are for research purposes only.

References

Discovery and synthesis of TLR7 agonist 20

A comprehensive body of research has detailed the discovery and synthesis of a novel pyrazolopyrimidine-based Toll-like receptor 7 (TLR7) agonist, designated as compound 20. This in-depth guide consolidates the available data, presenting the core findings in a structured format for researchers, scientists, and drug development professionals. The focus is on the quantitative data, detailed experimental protocols, and the underlying signaling pathways and discovery logic.

Discovery and Rationale

The development of TLR7 agonist 20 stemmed from a structure-activity relationship (SAR) study aimed at creating potent and selective TLR7 agonists for immuno-oncology applications. The core of this discovery was a pyrazolopyrimidine scaffold, which was optimized to enhance its agonist activity and pharmacokinetic properties. Researchers hypothesized that a common pharmacophore for TLR7 and TLR8 agonists consists of a 2-aminopyridine (B139424) or pyrimidine-based hydrogen bond donor-acceptor system, a hydrophobic tail, and a benzyl (B1604629) group in a specific orientation[1]. The design of compound 20 incorporated an amine group, which was believed to aid in trapping the agonist within the acidic environment of the endosome, where TLR7 is located, thereby prolonging its engagement with the target[1].

Synthesis of this compound

The synthesis of compound 20 was achieved through a multi-step process starting from a pyrazolopyrimidine core. Key steps in the synthesis involved the reduction of a nitro group, followed by the introduction of a benzyl group and subsequent modifications to introduce the desired amine functionality. The final deprotection steps yielded compound 20[1].

Biological Activity and Selectivity

This compound has demonstrated potent activity in both human and mouse TLR7 reporter assays. Importantly, it exhibited high selectivity for TLR7 over other Toll-like receptors, including TLR2, 3, 4, 8, and 9, with no significant activity observed at concentrations up to five micromolar[1]. This selectivity is a critical attribute, as off-target effects, particularly TLR8 agonism, can be associated with unwanted systemic toxicity.

Quantitative Data Summary

The biological activity and pharmacokinetic properties of this compound have been quantified in various assays. The following tables summarize the key data points.

Table 1: In Vitro Activity of this compound

| Assay | Species | Cell Line/System | EC50 (µM) |

| TLR7 Reporter Assay | Human | HEK-Blue™ hTLR7 | 0.23[2] |

| TLR7 Reporter Assay | Mouse | HEK-Blue™ mTLR7 | Data not specified |

Table 2: Cytokine Induction in Whole Blood Assays

| Cytokine | Species | Fold Induction (vs. Vehicle) |

| IFNα | Human | Significant induction |

| IL-6 | Human | Significant induction |

| IL-1β | Human | Significant induction |

| IL-10 | Human | Significant induction |

| TNFα | Human | Significant induction |

| IP-10 | Human | Significant induction |

| IFNα | Mouse | Significant induction |

| TNFα | Mouse | Significant induction |

| Quantitative values for fold induction were not specified in the provided search results, but were described as "potent" and "significant"[1]. |

Table 3: In Vivo Pharmacodynamic and Efficacy Data

| Parameter | Animal Model | Dose | Observation |

| IFNα Induction | Balb-C Mice | 0.15 and 0.5 mg/kg | Dose-dependent increase |

| Antitumor Activity (in combination with aPD1) | CT-26 Tumor Model | 2.5 mg/kg (weekly x 4) | 8 out of 10 mice tumor-free[1] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthetic protocol for compound 20 is outlined in the supporting information of the primary publication[1]. The general scheme involves the following key transformations:

-

Formation of the Pyrazolopyrimidine Core: This is typically achieved through the condensation of a hydrazine (B178648) derivative with a pyrimidine (B1678525) precursor.

-

Introduction of the Benzyl Group: The benzyl moiety is introduced via an N-alkylation reaction.

-

Functional Group Manipulations: A series of reactions are performed to install the aliphatic amine side chain, which may involve reduction of a nitrile or amide, followed by alkylation.

-

Deprotection: The final step involves the removal of any protecting groups to yield the active this compound.

HEK-Blue™ TLR7 Reporter Assay

This assay is used to determine the potency of TLR7 agonists.

-

Cell Culture: HEK-Blue™ hTLR7 cells, which are HEK293 cells stably co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.

-

Assay Preparation: The cells are seeded into 96-well plates and allowed to adhere.

-

Compound Treatment: The this compound is serially diluted and added to the cells. A known TLR7 agonist is used as a positive control.

-

Incubation: The plates are incubated for 16-24 hours to allow for TLR7 activation and subsequent SEAP expression.

-

Detection: The SEAP activity in the cell supernatant is measured using a colorimetric substrate, such as QUANTI-Blue™. The absorbance is read using a spectrophotometer, and the EC50 value is calculated from the dose-response curve.

Whole Blood Cytokine Secretion Assay

This assay measures the ability of the TLR7 agonist to induce cytokine production in a more physiologically relevant setting.

-

Blood Collection: Freshly drawn whole blood from healthy human donors or mice is collected in heparinized tubes.

-

Compound Stimulation: The blood is treated with different concentrations of this compound or a vehicle control.

-

Incubation: The samples are incubated at 37°C in a 5% CO2 incubator for a specified period (e.g., 24 hours).

-

Plasma Collection: After incubation, the samples are centrifuged to separate the plasma.

-

Cytokine Quantification: The concentrations of various cytokines (e.g., IFNα, TNFα, IL-6) in the plasma are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Visualizations

TLR7 Signaling Pathway

Caption: TLR7 Signaling Pathway.

Experimental Workflow for TLR7 Agonist Evaluation

Caption: Experimental Workflow.

Logical Relationship in the Discovery Process

Caption: Discovery Logic.

References

In-Depth Technical Guide: Target Selectivity Profile of TLR7 Agonist 20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of TLR7 agonist 20, also identified as compound 23 in the primary literature. This imidazoquinoline analogue has been identified as a potent and selective agonist of human Toll-like receptor 7 (hTLR7), a key receptor in the innate immune system. This document outlines its activity, the experimental methods used for its characterization, and the associated signaling pathways.

Core Data Summary

The selectivity of this compound was primarily evaluated against human TLR7 and TLR8. The following table summarizes the half-maximal effective concentrations (EC50) determined using a HEK-Blue™ reporter gene assay.

| Target | Agonist Activity (EC50) | Species | Reference |

| TLR7 | 0.22 µM | Human | |

| TLR8 | > 20 µM | Human |

Lower EC50 values indicate higher potency.

Based on these results, this compound demonstrates high potency for hTLR7 and is significantly less active at hTLR8, indicating a strong selectivity for TLR7.

Signaling Pathway

Activation of TLR7 by this compound initiates a well-defined intracellular signaling cascade, primarily occurring within the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. This signaling is mediated through the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and IRF7. This cascade results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which are crucial for orchestrating an antiviral and anti-tumor immune response.

The Profound Impact of TLR7 Agonists on Dendritic Cell Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) agonists are potent immunomodulators that hold significant promise in the fields of vaccinology, oncology, and infectious disease treatment. Their primary mechanism of action involves the activation of dendritic cells (DCs), the sentinel cells of the immune system, thereby bridging innate and adaptive immunity. This technical guide provides a comprehensive overview of the multifaceted effects of TLR7 agonists on dendritic cells, detailing the induced phenotypic and functional changes, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Effects of TLR7 Agonists on Dendritic Cells

Stimulation of TLR7 on dendritic cells, particularly plasmacytoid DCs (pDCs) and conventional DCs (cDCs), triggers a cascade of events leading to their maturation and the initiation of a robust immune response. The key outcomes include the upregulation of co-stimulatory molecules, the production of a broad spectrum of cytokines and chemokines, and enhanced antigen presentation capabilities.

Quantitative Impact on Dendritic Cell Maturation and Cytokine Production

The activation of DCs by TLR7 agonists results in significant quantitative changes in the expression of cell surface markers and the secretion of cytokines. These changes are crucial for the subsequent activation of T cells and the orchestration of the adaptive immune response.

| Parameter | Effect of TLR7 Agonist Stimulation | Key Dendritic Cell Subset(s) | References |

| Maturation Markers | |||

| CD40 | Upregulation | cDCs, pDCs | [1][2] |

| CD80 (B7-1) | Upregulation | cDCs, pDCs | [3][4] |

| CD83 | Upregulation | cDCs, pDCs | [1][2][5] |

| CD86 (B7-2) | Upregulation | cDCs, pDCs | [1][2][4] |

| CCR7 | Upregulation | cDCs | [1][2] |

| MHC Class II | Upregulation | cDCs, pDCs | [4][6] |

| Cytokine Secretion | |||

| Type I Interferons (IFN-α/β) | Strong Induction | pDCs | [7][8][9] |

| Interleukin-6 (IL-6) | Induction | cDCs, pDCs | [1][2] |

| Interleukin-12 (IL-12p40 and IL-12p70) | Induction | cDCs | [1][2][4][7] |

| Tumor Necrosis Factor-alpha (TNF-α) | Induction | cDCs, pDCs | [4][10] |

| CXCL10 (IP-10) | Induction | pDCs | [9] |

Signaling Pathways Activated by TLR7 Agonists

The recognition of TLR7 agonists, which are typically single-stranded RNA (ssRNA) analogs, occurs within the endosomal compartment of dendritic cells.[8][9] This ligand binding initiates a well-defined signaling cascade, predominantly through the MyD88-dependent pathway.

MyD88-Dependent Signaling Pathway

Upon TLR7 engagement, the receptor recruits the Toll-interleukin 1 receptor (TIR) domain-containing adaptor protein, Myeloid differentiation primary response 88 (MyD88).[8][11] This serves as a central scaffold for the assembly of a larger signaling complex. MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[12] This kinase cascade leads to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[12]

TRAF6 activation has two major downstream consequences:

-

Activation of NF-κB: TRAF6, in concert with other factors, activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation. This releases the nuclear factor-kappa B (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α) and co-stimulatory molecules.[1][8]

-

Activation of Interferon Regulatory Factors (IRFs): In plasmacytoid dendritic cells, the MyD88-dependent pathway also leads to the activation of Interferon Regulatory Factor 7 (IRF7), the master regulator of type I interferon production.[8][12] This involves a complex interplay of IRAK1, IKKα, and other kinases that phosphorylate IRF7, leading to its dimerization and nuclear translocation, where it drives the transcription of IFN-α and IFN-β genes.[8][12]

References

- 1. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. The immune response modifier and Toll-like receptor 7 agonist S-27609 selectively induces IL-12 and TNF-alpha production in CD11c+CD11b+CD8- dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of TLR agonists on maturation and function of 3-day dendritic cells from AML patients in complete remission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. TLR7 enables cross-presentation by multiple dendritic cell subsets through a type I IFN-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TLR7 Negatively Regulates Dendrite Outgrowth through the Myd88–c-Fos–IL-6 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myd88-Dependent Toll-Like Receptor 7 Signaling Mediates Protection from Severe Ross River Virus-Induced Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cytokine Induction Profile of Vesatolimod (GS-9620): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytokine induction profile of Vesatolimod (GS-9620), a potent and selective oral agonist of Toll-like Receptor 7 (TLR7). The information presented herein is intended to support research and development efforts by providing a consolidated resource on the immunomodulatory activity of this compound.

Executive Summary

Vesatolimod (GS-9620) is a small molecule that activates the innate immune system through the TLR7 pathway. This activation leads to a robust and specific cytokine and chemokine response, initiated primarily by plasmacytoid dendritic cells (pDCs). The hallmark of GS-9620 activity is the potent induction of Type I interferons, particularly IFN-α, which orchestrates a broader antiviral and immunomodulatory state. This document details the specific cytokines induced, the cellular sources, the underlying signaling pathways, and the experimental methodologies used to characterize this response.

Mechanism of Action: TLR7 Signaling Pathway

GS-9620 is a lipophilic molecule that rapidly enters cells and localizes to endo-lysosomal compartments, where TLR7 is expressed.[1][2] The acidic environment of the endosome is critical for the interaction between GS-9620 and TLR7.[1] Upon binding, GS-9620 induces a conformational change in the pre-formed TLR7 dimer, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of key transcription factors, including NF-κB and Interferon Regulatory Factors (IRFs). Notably, GS-9620 has been shown to induce the phosphorylation of both NF-κB and Akt in human pDCs.[1][3]

Cytokine Induction Profile: Quantitative Data

The administration of GS-9620 results in a dose-dependent induction of a range of cytokines and chemokines. The profile is heavily skewed towards a Type I interferon response, which is a key characteristic of TLR7 activation in pDCs.

In Vitro Studies

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Stimulation of human PBMCs with GS-9620 leads to the secretion of multiple cytokines. Notably, IFN-α is induced at significantly lower concentrations compared to pro-inflammatory cytokines like TNF-α. The peak IFN-α response in PBMCs from different donors is typically observed at GS-9620 concentrations between 39 and 625 nM. At higher concentrations (e.g., 10 µM), IFN-α production may decrease. In contrast, other cytokines and chemokines may continue to increase or plateau at higher concentrations.

| Cytokine/Chemokine | System | GS-9620 Concentration | Observation |

| IFN-α | Human PBMCs | 39 - 625 nM | Peak production |

| IFN-ω | Human PBMCs | < 200 nM | Peak production |

| IP-10 (CXCL10) | Human PBMCs | < 200 nM | Peak production |

| I-TAC (CXCL11) | Human PBMCs | < 200 nM | Peak production |

| IL-1RA | Human PBMCs | < 200 nM | Peak production |

-

Isolated Plasmacytoid Dendritic Cells (pDCs): In cultures of isolated human pDCs, stimulation with GS-9620 (in one study, concentration not specified) resulted in the secretion of 36 pg/ml of IFN-α2 after 48 hours.[1]

In Vivo Studies

-

Chimpanzees: Oral administration of GS-9620 to uninfected chimpanzees demonstrated a clear dose-response relationship for the induction of serum IFN-α and other cytokines.

| Dose | Mean Peak Serum IFN-α | Other Induced Cytokines/Chemokines (≥3-fold increase) |

| 0.3 mg/kg | 66 pg/mL | IL-7, IL-10, IP-10, Fractalkine, IL-1α, IL-1RA, G-CSF |

| 1.0 mg/kg | 479 pg/mL | IL-10, IP-10, Fractalkine, IL-1α, IL-1RA, G-CSF, IL-12p40, IL-12p70, MCP-1, MCP-3, MIP-1α, MIP-1β, IL-8, IL-1β, IL-6, TNF-β, Neopterin |

These in vivo findings confirm the broad-spectrum immunomodulatory effects of GS-9620, extending beyond the signature IFN-α response to include a variety of pro-inflammatory cytokines, chemokines that regulate immune cell trafficking, and factors involved in the activation of both innate and adaptive immunity.[4]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for assessing the cytokine induction profile of TLR7 agonists like GS-9620.

In Vitro Human PBMC Stimulation Assay

-

PBMC Isolation: Peripheral blood mononuclear cells are isolated from healthy donor blood using standard Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) and plated in 96-well plates at a density of 1-2 x 10^6 cells/mL.

-

Stimulation: GS-9620, dissolved in a suitable solvent like DMSO, is added to the cell cultures at a range of final concentrations (e.g., 1 nM to 10 µM). A vehicle control (DMSO) is run in parallel.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a specified period, typically 24 to 48 hours.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected for cytokine analysis.

-

Cytokine Measurement: Cytokine concentrations in the supernatants are quantified using methods such as ELISA for specific cytokines (e.g., IFN-α) or a multiplex bead-based assay (e.g., Luminex) for simultaneous measurement of multiple analytes.

Conclusion

Vesatolimod (GS-9620) is a selective TLR7 agonist that potently induces a Type I interferon-dominant cytokine profile. Its activity is characterized by the robust production of IFN-α from pDCs, which in turn stimulates a broader immune response involving a wide array of cytokines and chemokines. The data summarized in this guide highlight the dose-dependent nature of this induction and provide a framework for the experimental evaluation of GS-9620 and similar immunomodulatory compounds. This detailed understanding is crucial for the rational design of therapeutic strategies aiming to harness the power of the innate immune system.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Whole blood stimulation with Toll-like receptor (TLR)-7/8 and TLR-9 agonists induces interleukin-12p40 expression in plasmacytoid dendritic cells in rhesus macaques but not in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. croiconference.org [croiconference.org]

The Role of TLR7 Agonists in Innate Immunity: A Technical Guide for Researchers

Introduction

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, serving as pattern recognition receptors (PRRs) that detect conserved molecular structures from microbes and endogenous danger signals.[1][2] Among these, Toll-like receptor 7 (TLR7) is an endosomal receptor crucial for recognizing single-stranded RNA (ssRNA), a hallmark of viral genomes.[3][4][5] The activation of TLR7 triggers a cascade of signaling events that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust antiviral response and bridging the innate and adaptive immune systems.[3][6][7]

Synthetic TLR7 agonists, such as imidazoquinoline derivatives (e.g., imiquimod, resiquimod/R848) and nucleoside analogs, are small molecules designed to mimic viral ssRNA and activate this pathway.[3][8][9] Their ability to potently stimulate the immune system has positioned them as promising therapeutic agents, including vaccine adjuvants, and treatments for infectious diseases and cancer.[8][10][11][12] This guide provides an in-depth technical overview of the core mechanisms of TLR7 agonism, quantitative data on their effects, key experimental protocols, and their therapeutic applications.

Core Mechanism: The TLR7 Signaling Pathway

TLR7 is primarily expressed within the endosomes of immune cells, most notably plasmacytoid dendritic cells (pDCs) and B-cells.[3] Upon internalization of a TLR7 agonist, the receptor initiates a signaling cascade predominantly through the MyD88-dependent pathway.[3][6]

Signaling Cascade:

-

Ligand Recognition: TLR7 recognizes ssRNA or synthetic agonists within the endosomal compartment.[6][13]

-

MyD88 Recruitment: Upon activation, TLR7 recruits the Toll/IL-1 receptor (TIR) domain-containing adaptor protein, Myeloid differentiation primary response 88 (MyD88).[2][6]

-

Myddosome Formation: MyD88 forms a complex known as the "Myddosome" with IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[6][13]

-

TRAF6 Activation: IRAK4 phosphorylates IRAK1, which then associates with TNF receptor-associated factor 6 (TRAF6).[2][6] This leads to the auto-ubiquitination of TRAF6, which acts as a scaffold for downstream signaling.

-

Activation of Transcription Factors:

-

NF-κB Pathway: The activated TRAF6 complex activates TAK1 (transforming growth factor-β-activated kinase 1), which in turn activates the IKK (IκB kinase) complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) to the nucleus.[2][6] This drives the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[6][9]

-

IRF Pathway: In pDCs, the Myddosome complex also includes Interferon Regulatory Factor 7 (IRF7).[1][13] IRAK1 and IKKα phosphorylate IRF7, causing it to dimerize and translocate to the nucleus, where it drives the transcription of large amounts of type I interferons (IFN-α and IFN-β).[1][13]

-

Quantitative Data on TLR7 Agonist-Induced Immune Responses

The activation of TLR7 by specific agonists leads to measurable changes in cytokine production and immune cell activation. The tables below summarize quantitative data from various studies.

Table 1: In Vitro Cytokine and Cell Marker Induction by TLR7/8 Agonists

| Agonist | Cell Type | Concentration | Key Finding | Reference |

|---|---|---|---|---|

| TLR7 Agonist-ADC | Mouse BMDMs (co-cultured with CT26-mGP75 cells) | 10 µg/mL | Dose-dependent upregulation of PD-L1 and CD86 on macrophages. | [14][15] |

| Imiquimod | Mouse Astrocytes & Microglia | 5 µM | Optimal concentration for inducing cytokine production. | [16] |

| R848 (Resiquimod) | Human PBMCs | 1 µM (overnight) | Significant induction of inflammatory cytokines. | [17] |

| DSP-0509 | CT26 tumor-bearing mice (in vivo) | 1 mg/kg (i.v.) | Plasma IFNα, TNFα, and IP-10 levels increased at 2h, returned to baseline at 24h. | [18][19] |

| Compound [I] | Human TLR7 reporter cells | EC50 = 13 µM | Potent activation of TLR7. | [20] |

| Lead Agonist (BMS) | Human PBMCs | Not specified | Induction of IFNα and TNFα. | [21] |

| S-27609 | Murine CD11c+CD11b+CD8- DCs | In vivo | Preferential induction of IL-12 and TNF-α production from this DC subset. |[22] |

Table 2: In Vivo Antitumor Efficacy of TLR7 Agonists

| Agonist | Tumor Model | Dose / Route | Key Outcome | Reference |

|---|---|---|---|---|

| Dual TLR7/8 Agonist | CT26.CL25 colon carcinoma (peritoneal) | 100 mg/kg (i.p.) | Mean survival increased from 23 days (PBS) to 65 days. | [23] |

| TLR7 Agonist-ADC (TA99) | CT26-mGP75 | 30 mg/kg (i.v.), single dose | Significant tumor growth inhibition compared to free small molecule TLR7 agonist. | [14] |

| DSP-0509 | LM8 osteosarcoma (subcutaneous) | 1 mg/kg (i.v.), weekly | Significant suppression of tumor growth compared to vehicle. | [18] |

| Lead Agonist + aPD1 | CT-26 syngeneic model | Not specified (i.v.) | Strong synergistic antitumor activity with complete tumor regression in 8/10 mice. | [24] |

| DSR-6434 + Radiation | CT26 colorectal carcinoma | 0.1 mg/kg (i.v.) + 5x2 Gy RT | Significantly improved survival and reduced metastatic load compared to radiation alone. |[25] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments involving TLR7 agonists.

Protocol 1: In Vitro Stimulation of Immune Cells and Cytokine Analysis

This protocol describes a typical workflow for assessing the ability of a TLR7 agonist to induce cytokine production from primary immune cells or cell lines.

1. Cell Preparation and Culture:

-

Primary Cells (e.g., PBMCs): Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells in a 24-well plate at a density of 0.5-1 x 10^6 cells/mL.[17]

-

Cell Lines (e.g., RAW264.7 Macrophages): Culture RAW264.7 cells in DMEM with 10% FBS. Seed cells into plates and allow them to adhere overnight before stimulation.[26]

-

Bone Marrow-Derived Dendritic Cells (BMDCs): Harvest bone marrow from mice femurs and tibias. Culture cells for 6-8 days in complete medium supplemented with GM-CSF and IL-4 to differentiate them into dendritic cells.[27]

2. Cell Stimulation:

-

Prepare serial dilutions of the TLR7 agonist (e.g., R848, Imiquimod) in the appropriate cell culture medium.

-

Add the agonist to the cultured cells. Include a vehicle control (e.g., DMSO or PBS) and a positive control (e.g., another known TLR agonist like LPS for TLR4).

-

Incubate the cells for a specified period (commonly 6-24 hours) at 37°C in a 5% CO2 incubator.[26][27]

3. Sample Collection and Analysis:

-

After incubation, centrifuge the plates to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis.

-

Measure the concentration of cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[26] Alternatively, a multiplex bead array (e.g., Luminex) can be used to measure multiple cytokines simultaneously.

4. Data Interpretation:

-

Compare the cytokine concentrations in the agonist-treated samples to the vehicle control to determine the level of induction.

Protocol 2: Flow Cytometry for Immune Cell Activation Markers

This protocol is used to assess the upregulation of cell surface markers associated with immune activation on specific cell populations.

1. Cell Stimulation:

-

Prepare and stimulate cells as described in Protocol 1. For this assay, cells are the primary sample, not the supernatant.

2. Cell Staining:

-

After incubation, harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

-

Stain the cells with a viability dye (e.g., Zombie Aqua, Live/Dead Fixable) to exclude dead cells from the analysis.

-

Incubate cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.

-

Add a cocktail of fluorescently-conjugated antibodies against cell surface markers. For dendritic cell activation, this may include antibodies against CD11c, MHC-II, CD86, and CD40.[27]

-

Incubate on ice, protected from light, for 30 minutes.

3. Data Acquisition and Analysis:

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using software like FlowJo or FCS Express. Gate on the live, single-cell population of interest (e.g., CD11c+ DCs) and quantify the expression of activation markers (e.g., percentage of CD86+ cells or Median Fluorescence Intensity of CD86).[14]

Bridging Innate and Adaptive Immunity

The activation of the innate immune system by TLR7 agonists is a critical first step in generating a durable and specific adaptive immune response. This makes them highly attractive as vaccine adjuvants and components of cancer immunotherapy.[7][12][28]

Key Mechanisms:

-

Dendritic Cell (DC) Maturation: TLR7 agonists promote the maturation of DCs, the most potent antigen-presenting cells (APCs).[12] This involves the upregulation of co-stimulatory molecules (CD80, CD86, CD40) and MHC molecules, enhancing their ability to present antigens to T cells.[11]

-

Th1 Polarization: The cytokine milieu induced by TLR7 activation, particularly IL-12 and Type I IFNs, promotes the differentiation of naive T helper cells into a Th1 phenotype.[7][23] Th1 cells are critical for cell-mediated immunity against intracellular pathogens and tumors.

-

NK Cell Activation: Type I IFNs produced in response to TLR7 stimulation are potent activators of Natural Killer (NK) cells, enhancing their cytotoxic activity against infected or malignant cells.[3][29]

-

Modulation of the Tumor Microenvironment (TME): In cancer therapy, TLR7 agonists can help overcome the immunosuppressive TME. They can increase the infiltration of cytotoxic CD8+ T cells, repolarize tumor-associated macrophages (TAMs) from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype, and reduce the number of regulatory T cells (Tregs).[7][30]

Conclusion and Future Directions

TLR7 agonists are potent activators of the innate immune system with a well-defined mechanism of action centered on the MyD88-dependent signaling pathway. Their ability to induce a robust Type I IFN and pro-inflammatory cytokine response translates into powerful anti-viral and anti-tumor effects, primarily by maturing dendritic cells and promoting a Th1-polarized adaptive immune response. However, systemic administration can lead to significant toxicities associated with cytokine release syndrome.[9][31]

Future research and drug development efforts are focused on mitigating these systemic toxicities while preserving potent, localized immune activation. Strategies include the development of antibody-drug conjugates (ADCs) to target TLR7 agonists directly to the tumor microenvironment, novel nanoparticle formulations for controlled release, and combination therapies with other immunomodulators like checkpoint inhibitors to achieve synergistic effects.[7][14][21][24] The continued refinement of these approaches holds great promise for harnessing the full therapeutic potential of TLR7 agonism in oncology and infectious disease.

References

- 1. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. What are TLR7 agonists and how do they work? [synapse.patsnap.com]

- 4. Toll-like receptor 7 - Wikipedia [en.wikipedia.org]

- 5. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are the therapeutic applications for TLR agonists? [synapse.patsnap.com]

- 11. What TLR agonists are in clinical trials currently? [synapse.patsnap.com]

- 12. Frontiers | Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy [frontiersin.org]

- 13. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Interactions between TLR7 and TLR9 agonists and receptors regulate innate immune responses by astrocytes and microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]

- 20. Novel TLR7 agonist demonstrates synergistic antitumor activity with anti-PD-1 antibodies | BioWorld [bioworld.com]

- 21. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The immune response modifier and Toll-like receptor 7 agonist S-27609 selectively induces IL-12 and TNF-alpha production in CD11c+CD11b+CD8- dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Natural killer cell - Wikipedia [en.wikipedia.org]

- 30. mdpi.com [mdpi.com]

- 31. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of TLR7 Agonist 20: An In-Depth Technical Guide for Oncology Researchers

An overview of the preclinical data, experimental methodologies, and signaling pathways associated with the novel Toll-like Receptor 7 (TLR7) agonist, compound 20, for applications in immuno-oncology.

This technical guide provides a comprehensive summary of the preclinical evaluation of compound 20, a potent and selective Toll-like Receptor 7 (TLR7) agonist, for its potential use in oncology. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's in vitro and in vivo activity, pharmacokinetic and pharmacodynamic profiles, and its synergistic effects when used in combination with checkpoint inhibitors. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the compound's mechanism of action and preclinical development.

Core Data Summary

Compound 20 has demonstrated a promising preclinical profile as a systemically administered agent for cancer immunotherapy. It is a highly potent agonist of both human and mouse TLR7, with excellent selectivity over other TLRs.[1] The compound's favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its ability to induce relevant cytokines have led to its advancement into in vivo studies.[1]

Compound 20 exhibits potent activity in both human and mouse TLR7 reporter assays and has been shown to induce the secretion of various cytokines, including IL-6, IL-1β, IL-10, TNFα, IFNα, and IP-10, in human and mouse whole blood.[1] Notably, it showed no activity for TLR2, 3, 4, 8, and 9 at concentrations up to five micromolar.[1]

Table 1: In Vitro Activity of Compound 20

| Assay Type | Species | Result | Selectivity |

| TLR7 Reporter Assay | Human | Potent Agonist | No activity for TLR2, 3, 4, 8, 9 up to 5 µM |

| TLR7 Reporter Assay | Mouse | Potent Agonist | No activity for TLR2, 3, 4, 8, 9 up to 5 µM |

| Cytokine Secretion | Human (Whole Blood) | Induction of IL-6, IL-1β, IL-10, TNFα, IFNα, IP-10 | N/A |

| Cytokine Secretion | Mouse (Whole Blood) | Induction of IL-6, IL-1β, IL-10, TNFα, IFNα, IP-10 | N/A |

In a CT-26 tumor model, intravenous administration of compound 20 in combination with an anti-PD1 antibody demonstrated significant, dose-dependent antitumor activity.[1] The combination therapy resulted in complete tumor regression in 8 out of 10 mice at a 2.5 mg/kg dose of compound 20.[1] In contrast, lower doses of compound 20 or the anti-PD1 antibody alone were significantly less effective, highlighting the synergistic potential of this combination.[1]

Table 2: In Vivo Efficacy of Compound 20 in the CT-26 Tumor Model

| Treatment Group | Dosing Regimen | Outcome |

| Compound 20 (2.5 mg/kg) + aPD1 | Weekly IV (QWx4) for compound 20, Q4Dx7 for aPD1 | 8 out of 10 mice tumor-free |

| Lower doses of Compound 20 | Not specified | Less efficacious |

| aPD1 alone | Q4Dx7 | Less efficacious |

Pharmacokinetic studies of compound 20 revealed a clearance rate higher than hepatic blood flow, which is considered a favorable characteristic for a potent TLR7 agonist as it may help mitigate potential cytokine release syndrome.[1] Pharmacodynamic studies in Balb-C female mice showed a dose-dependent elevation of several key cytokines, including IFNα.[1] A dose-dependent induction of IFNα was observed at 0.15 and 0.5 mg/kg, though a higher dose of 2.5 mg/kg did not lead to a corresponding increase.[1]

Table 3: Pharmacokinetic and Pharmacodynamic Profile of Compound 20

| Parameter | Species | Finding |

| Clearance | Mouse | Higher than hepatic blood flow |

| IFNα Induction (PD) | Balb-C female mice | Dose-dependent induction at 0.15 and 0.5 mg/kg |

Experimental Protocols

-

Animal Model: Female Balb-C mice.

-

Tumor Cell Line: CT-26 colon carcinoma cells.

-

Tumor Implantation: Subcutaneous injection of CT-26 cells.

-

Treatment Groups:

-

Vehicle control.

-

Compound 20 at various doses (including 2.5 mg/kg).

-

Anti-PD1 (aPD1) antibody alone.

-

Combination of compound 20 and aPD1.

-

-

Dosing Regimen:

-

Compound 20: Intravenous (IV) injection, once weekly for four weeks (QWx4).

-

aPD1: Intraperitoneal (IP) injection, every four days for seven doses (Q4Dx7).

-

-

Positive Control: Gardiquimod (GDQ), a known TLR7 agonist, was used as a positive control in the in vivo studies.[1]

-

Efficacy Endpoint: Tumor growth inhibition and complete tumor regression.

-

Animal Model: Female Balb-C mice.

-

Treatment: Administration of compound 20 at various doses (0.15, 0.5, and 2.5 mg/kg).

-

Sample Collection: Blood samples collected at specified time points post-administration.

-

Analysis: Measurement of cytokine levels, particularly IFNα, in the plasma.

Signaling Pathways and Experimental Workflow

The mechanism of action of TLR7 agonists like compound 20 involves the activation of the MyD88-dependent signaling pathway.[2] Upon binding to TLR7 in the endosome of immune cells such as plasmacytoid dendritic cells (pDCs), a conformational change is induced, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that results in the activation of transcription factors like NF-κB and IRF7, ultimately leading to the production of type I interferons and other pro-inflammatory cytokines.[2][3]

Caption: TLR7 signaling pathway activated by compound 20.

The preclinical development workflow for an investigational compound like TLR7 agonist 20 typically follows a structured path from initial discovery to in vivo efficacy and safety assessment.

Caption: Preclinical development workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its further development as a potential immunotherapeutic agent for cancer. Its potent and selective TLR7 agonism, favorable pharmacokinetic profile, and robust antitumor efficacy in combination with a PD-1 inhibitor in a syngeneic mouse model are highly encouraging.[1] These findings provide a solid rationale for advancing compound 20 into further preclinical and potentially clinical investigations. The detailed methodologies and pathway analyses presented in this guide offer a foundational resource for researchers in the field of immuno-oncology.

References

- 1. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to TLR7 Agonist 20 for Antiviral Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TLR7 Agonist 20, a novel small molecule with significant potential in antiviral research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes critical pathways and workflows.

Introduction to TLR7 Agonists in Antiviral Research

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective antiviral response.[2][3] Small molecule TLR7 agonists are of considerable interest as they can mimic viral ssRNA and stimulate a potent innate immune response, making them promising candidates for antiviral therapies and vaccine adjuvants.[3][4]

This compound: A Novel Pyrazolopyrimidine-Based Compound

This compound is a novel and selective TLR7 agonist built upon a pyrazolopyrimidine core.[3] It has demonstrated potent activity in both human and mouse TLR7 reporter assays and has shown significant induction of cytokines in whole blood.[3] Notably, this compound exhibits high selectivity for TLR7 over other TLRs, including TLR2, 3, 4, 8, and 9.[3] Another compound, this compound hydrochloride, has been described as an imidazoquinoline analogue and a potent TLR7 specific agonist.[1] This guide will focus on the pyrazolopyrimidine-based this compound.

Mechanism of Action

Upon administration, this compound is taken up by immune cells, such as plasmacytoid dendritic cells (pDCs), and localizes to the endosomes.[3] Within the acidic environment of the endosome, it binds to and activates the TLR7 receptor.[3] This activation initiates a downstream signaling cascade through the MyD88-dependent pathway.[2][5] This pathway ultimately leads to the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), resulting in the transcription and secretion of type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., IL-6, TNF-α).[1][2][5][6] These cytokines then act to establish an antiviral state in surrounding cells and activate other immune cells to clear the viral infection.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| hTLR7 EC50 | Human | 0.23 µM | [1] |

| mTLR7 Potency | Mouse | Potent | [3] |

| Selectivity | Human | No activity for TLR2, 3, 4, 8, and 9 up to 5 µM | [3] |

Table 2: In Vitro Cytokine Induction by this compound in Whole Blood

| Cytokine/Chemokine | Species | Induction Level | Reference |

| IL-6 | Human & Mouse | Significantly Induced | [3] |

| IL-1β | Human & Mouse | Significantly Induced | [3] |

| IL-10 | Human & Mouse | Significantly Induced | [3] |

| TNF-α | Human & Mouse | Significantly Induced | [3] |

| IFN-α | Human & Mouse | Significantly Induced | [3] |

| IP-10 | Human & Mouse | Significantly Induced | [3] |

Table 3: In Vivo Pharmacodynamic Activity of this compound in Mice

| Biomarker | Species | Dose | Observation | Reference |

| IFN-α | Mouse (Balb-C) | 0.15 mg/kg | Dose-dependent induction | [3] |

| IFN-α | Mouse (Balb-C) | 0.5 mg/kg | Dose-dependent induction | [3] |

| TNF-α | Mouse (Balb-C) | Not specified | Significant secretion | [3] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate TLR7 agonists like this compound are provided below.

TLR7 Reporter Assay

This assay is used to determine the potency (EC50) of the agonist on TLR7.

-

Cell Line: HEK293 cells stably transfected with human or mouse TLR7 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).[7][8][9]

-

Materials:

-

HEK-Blue™ hTLR7 or mTLR7 cells (InvivoGen) or similar.[8]

-

Complete cell culture medium (DMEM, 10% FBS, penicillin/streptomycin, selection antibiotic).

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Reporter detection reagent (e.g., QUANTI-Blue™ or luciferase substrate).[8]

-

Plate reader.

-

-

Method:

-

Seed the reporter cells in a 96-well plate at a density of ~5 x 104 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Add the reporter detection reagent to the cell supernatant according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the EC50 value by plotting the dose-response curve using non-linear regression.

-

Whole Blood Cytokine Release Assay

This assay measures the induction of cytokines in a more physiologically relevant environment.[10][11][12]

-

Materials:

-

Freshly drawn human or mouse whole blood (heparinized).

-

RPMI 1640 medium.

-

This compound stock solution (in DMSO).

-

96-well plates.

-

ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6).

-

Plate reader.

-

-

Method:

-

Dilute the whole blood 1:1 with RPMI 1640 medium.

-

Add the diluted blood to a 96-well plate.

-

Prepare serial dilutions of this compound in RPMI 1640.

-

Add the compound dilutions to the wells containing blood. Include a vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's protocol.

-

In Vivo Pharmacodynamic (PD) Study in Mice

This study assesses the ability of the agonist to induce a systemic cytokine response in a living organism.

-

Animals: Female Balb/c mice (6-8 weeks old).

-

Materials:

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle like 0.5% methylcellulose).

-

Blood collection supplies (e.g., heparinized capillary tubes).

-

ELISA kit for mouse IFN-α.

-

-

Method:

-

Acclimatize the mice for at least one week before the experiment.

-

Administer this compound to the mice via the desired route (e.g., intravenous or oral). Include a vehicle control group.

-

At various time points post-administration (e.g., 2, 4, 6, 8, 24 hours), collect blood samples from the mice.

-

Process the blood to obtain plasma.

-

Measure the concentration of IFN-α in the plasma samples using an ELISA kit.

-

Plot the IFN-α concentration over time for each dose group.

-

Plaque Reduction Assay for Antiviral Activity

This assay determines the ability of the TLR7 agonist to inhibit viral replication.[2][13][14]

-

Cell Line: A cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, RAW264.7 for murine norovirus).[2]

-

Virus: The virus being tested.

-

Materials:

-

Confluent cell monolayers in multi-well plates.

-

This compound stock solution.

-

Virus stock of known titer.

-

Overlay medium (e.g., medium containing methylcellulose (B11928114) or agarose).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., crystal violet).

-

-

Method:

-

Prepare serial dilutions of this compound in infection medium.

-

Remove the growth medium from the cell monolayers and pre-treat the cells with the compound dilutions for a set period (e.g., 2-4 hours).

-

Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well). Include a virus control (no compound) and a cell control (no virus, no compound).

-

After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the compound.

-

Incubate the plates at 37°C until plaques are visible in the virus control wells.

-

Fix and stain the cells.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

-

Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral activity is not due to the compound killing the host cells.[15][16][17]

-

Cell Line: The same cell line used in the plaque reduction assay.

-

Materials:

-

Confluent cell monolayers in a 96-well plate.

-

This compound stock solution.

-

MTT or XTT reagent.

-

Solubilization solution (e.g., DMSO or SDS).

-

-

Method:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the compound dilutions to the cells. Include a cell control (no compound).

-

Incubate the plate for the same duration as the antiviral assay.

-

Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration relative to the cell control and determine the 50% cytotoxic concentration (CC50).

-

Viral Load Quantification by qRT-PCR

This method provides a quantitative measure of viral RNA in samples from in vitro or in vivo studies.[18][19][20][21]

-

Materials:

-

RNA extraction kit.

-

Reverse transcriptase.

-

qPCR master mix.

-

Primers and probe specific to the target virus.

-

qPCR instrument.

-

-

Method:

-

Extract total RNA from the cell lysate or tissue homogenate.

-

Perform reverse transcription to synthesize cDNA.

-

Set up the qPCR reaction with the cDNA, master mix, and virus-specific primers/probe.

-

Run the qPCR program on the instrument.

-

Determine the viral copy number by comparing the Cq values to a standard curve of known concentrations.

-

Visualizations

Signaling Pathway

Caption: TLR7 Signaling Pathway initiated by this compound.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

Logical Relationship of Antiviral Mechanism

Caption: Logical flow of the antiviral mechanism of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TLR7 Agonists Display Potent Antiviral Effects against Norovirus Infection via Innate Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacokinetic-Pharmacodynamic Modeling of Alpha Interferon Response Induced by a Toll-Like 7 Receptor Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. invivogen.com [invivogen.com]

- 9. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Whole blood stimulation with Toll-like receptor (TLR)-7/8 and TLR-9 agonists induces interleukin-12p40 expression in plasmacytoid dendritic cells in rhesus macaques but not in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A whole blood in vitro cytokine release assay with aqueous monoclonal antibody presentation for the prediction of therapeutic protein induced cytokine release syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]

- 16. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 18. 2.3. qRT-PCR viral quantification [bio-protocol.org]

- 19. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]

- 20. Development and validation of viral load assays to quantitate SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Novel TLR7 Agonists: A Technical Guide to Compound 20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacodynamics of novel Toll-like Receptor 7 (TLR7) agonists, with a specific focus on the pyrazolopyrimidine-based "compound 20." This document outlines the compound's mechanism of action, in vitro and in vivo activity, and provides detailed experimental protocols for its evaluation. Comparative data with established TLR7 agonists are presented to offer a comprehensive understanding of its potential in immunotherapy.

Introduction to TLR7 Agonism

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1] TLR7, located in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA viruses.[2] Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, thereby mounting a potent antiviral and anti-tumor immune response.[2] Small molecule TLR7 agonists, such as the FDA-approved imiquimod (B1671794), have shown therapeutic efficacy, particularly in topical applications for skin cancers.[3] The development of novel, systemic TLR7 agonists like compound 20 aims to broaden their therapeutic application in oncology and infectious diseases.[1]

Pharmacodynamic Profile of Compound 20